molecular formula C17H15NO2S B3165253 1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid CAS No. 897776-18-0

1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

Cat. No. B3165253
CAS RN: 897776-18-0
M. Wt: 297.4 g/mol
InChI Key: CXYTZOGRAMKMAV-UHFFFAOYSA-N
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Description

“1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid” is a chemical compound . It is used for pharmaceutical testing .


Molecular Structure Analysis

This compound contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 carboxylic acid (aromatic), 1 imine (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Synthetic Approaches and Biological Activities

Research in synthetic chemistry has focused on developing new procedures for compounds with guanidine moieties, such as 2-aminobenzimidazole and its derivatives, due to their diverse biological activities. These compounds, including benzazoles and derivatives, display a range of pharmacological actions. Synthetic efforts aim at enhancing these activities through various chemical modifications, including the incorporation of guanidine groups to benzazole rings, which could potentially alter their biological effects. Such synthetic methodologies have been explored for their potential in creating new pharmacophores with improved therapeutic profiles (Rosales-Hernández et al., 2022).

Neurobiological Properties

Studies on compounds structurally related to tricyclic antidepressants, such as tianeptine, have revealed significant neurobiological properties. These studies emphasize the compound's influence on neurotransmitter systems and its role in enhancing structural and functional plasticity in the brain, which is crucial for the expression of emotional learning. The comprehensive understanding of such compounds' neurobiological effects provides insights into the development of treatments for depressive disorders, showcasing the importance of structural remodeling in depressive illness and the potential therapeutic actions beyond monoaminergic hypotheses (McEwen & Olié, 2005).

Biological Importance of Benzothiazepines

The exploration of 1,5-benzothiazepine derivatives has highlighted their significance in medicinal chemistry, attributed to their wide range of biological activities, including vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The structural and functional diversity of these compounds underscores their potential as lead compounds in drug discovery, fostering the development of new synthetic methods for their preparation and the evaluation of their pharmacological profiles (Dighe et al., 2015).

properties

IUPAC Name

6,7,10-trimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-9-4-5-10(2)16-15(9)11(3)18-13-8-12(17(19)20)6-7-14(13)21-16/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYTZOGRAMKMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=C(C=CC(=C3)C(=O)O)SC2=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 2
1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 3
1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 4
1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 5
1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 6
1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

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